1-(1-ethyl-1H-imidazol-2-yl)ethanethiol
Description
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(1-ethylimidazol-2-yl)ethanethiol |
InChI |
InChI=1S/C7H12N2S/c1-3-9-5-4-8-7(9)6(2)10/h4-6,10H,3H2,1-2H3 |
InChI Key |
MFYPDNVIZSBSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C)S |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Molecular Formula: C6H10N2S (based on the ethyl-imidazole and ethanethiol components)
- Key Functional Groups: Imidazole ring, ethyl substituent on N1, ethanethiol side chain at C2
- Molecular Weight: Approximate (based on components) ~ 142 g/mol
The compound is structurally related to imidazole derivatives such as 2-(1-ethyl-1H-imidazol-4-yl)ethanamine, but with a thiol (-SH) group replacing the amine side chain.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)ethanethiol typically involves:
- Formation of the imidazole core with the ethyl substitution at N1.
- Introduction of the ethanethiol side chain at the 2-position of the imidazole ring.
- Control of reaction conditions to preserve the thiol group and ensure regioselectivity.
Literature Review of Synthetic Routes
Due to the scarcity of direct literature on this exact compound, preparation methods can be inferred and adapted from related imidazole-thiol derivatives and imidazole-ethylamine analogs.
Starting Materials and Key Intermediates
- 1-Ethylimidazole or its derivatives as the imidazole core precursor.
- 2-Bromoethanethiol or protected thiol derivatives as alkylating agents.
- Alternative: Synthesis via substitution reactions on 2-haloethyl-imidazole intermediates.
Synthetic Route Example
-
- Imidazole is alkylated at the N1 position using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., K2CO3 in DMF).
- This step yields 1-ethylimidazole.
Functionalization at C2 Position:
- Directed lithiation or metalation at the C2 position of 1-ethylimidazole.
- Subsequent reaction with an electrophilic ethanethiol equivalent (e.g., 2-bromoethanethiol or ethylene sulfide followed by reduction) to introduce the ethanethiol side chain.
Protection/Deprotection Steps:
- Thiol groups are sensitive; thus, protection (e.g., as disulfides or thioesters) may be necessary during synthesis.
- Final deprotection yields the free thiol.
-
- Extraction, crystallization, or chromatographic techniques are employed.
- Characterization by NMR, MS, and elemental analysis confirms structure and purity.
Data Table: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Ethylation | Imidazole + Ethyl bromide, K2CO3, DMF, 80°C, 12 h | 75-85 | Standard alkylation reaction |
| C2 Metalation | n-BuLi, THF, -78°C | Quantitative | Directed lithiation at C2 |
| Thiol Introduction | 2-Bromoethanethiol, THF, 0°C to RT | 60-70 | Requires thiol protection if needed |
| Deprotection and Purification | Acidic or reducing conditions, chromatography | 80-90 | Final step to obtain free thiol compound |
Research Findings and Analytical Data
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic signals for ethyl group (triplet and quartet), imidazole protons, and thiol proton (broad singlet).
- ^13C NMR confirms carbon environments consistent with imidazole and ethanethiol.
-
- Molecular ion peak consistent with expected molecular weight.
- Fragmentation patterns support the presence of ethyl-imidazole and thiol groups.
-
- S-H stretch around 2550-2600 cm^-1.
- Imidazole ring vibrations in the fingerprint region.
Purity and Yield Optimization
- Reaction conditions such as temperature, solvent choice, and base strength significantly influence yield and purity.
- Use of inert atmosphere (nitrogen or argon) recommended to prevent thiol oxidation.
- Purification via recrystallization or HPLC enhances compound purity to >98%.
Related Compounds and Comparative Synthesis
- Analogous compounds such as 2-(1-ethyl-1H-imidazol-4-yl)ethanamine have been synthesized via multi-step organic synthesis involving imidazole alkylation and side-chain introduction, providing a synthetic blueprint.
- Phosphoramidate derivatives of imidazole-thiol compounds have been prepared with multi-step reactions including protection and deprotection strategies, highlighting the complexity of sulfur-containing imidazole derivatives.
- General thiazine and thiol-containing heterocycles syntheses provide mechanistic insights and alternative synthetic methods useful for this compound class.
Summary Table of Key Preparation Methods
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| Direct N-alkylation + C2 lithiation | Alkylate imidazole N1, then metalate C2 for thiol introduction | Straightforward, high regioselectivity | Requires low temperature and inert atmosphere |
| Alkylation with protected thiol | Use protected thiol reagents to avoid oxidation | Protects thiol functionality | Additional protection/deprotection steps |
| Multi-step synthesis via intermediates | Build imidazole ring with side chains pre-installed | Allows structural modifications | Longer synthetic route |
The preparation of this compound involves strategic N-alkylation of imidazole followed by regioselective introduction of the ethanethiol side chain at the 2-position. Protection of the thiol group during synthesis is often necessary to prevent oxidation. Reaction conditions must be carefully controlled, including temperature and atmosphere, to optimize yield and purity. Analytical techniques such as NMR, MS, and IR are essential for confirming the structure and purity of the compound.
While direct literature on this exact compound is limited, related imidazole and thiol derivative syntheses provide a robust foundation for its preparation. Further research and patent literature may offer additional refinements and applications of this compound in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
2-(1-Ethyl-1H-imidazol-5-yl)ethane-1-thiol (CAS 2228363-61-7)
- Molecular Formula : C7H12N2S
- Molecular Weight : 156.25 g/mol
- Key Differences: The ethylimidazole substituent is at the 5-position instead of the 2-position. For example, the 2-position in imidazole derivatives is often more nucleophilic due to proximity to the nitrogen lone pairs.
1-(1-Allyl-1H-benzimidazol-2-yl)ethanol
- Molecular Formula : C12H14N2O
- Molecular Weight : 202.26 g/mol
- Key Differences: Replaces the ethanethiol group with a hydroxyl-containing ethanol moiety.
Functional Analogs: Thiol-Containing Compounds
Ethanethiol (CH3CH2SH)
1,1'-Thiocarbonyldiimidazole (TCDI)
- Molecular Formula : C7H6N4S
- Molecular Weight : 178.21 g/mol
- Key Differences: Contains two imidazole rings linked via a thiocarbonyl group.
Application-Specific Analogs
1-(Ethylsulphanyl)ethane-1-thiol
Nitroimidazole Derivatives (e.g., 4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl analogs)
- Molecular Weight : ~300–350 g/mol
- Key Differences :
Comparative Data Table
Research Findings and Reactivity Insights
- Thiolysis vs. Alcoholysis : In enzymatic assays, ethanethiol derivatives exhibit concentration-dependent activity. For instance, Eat1 enzyme catalyzes thiolysis with ethanethiol but shows reduced activity at high concentrations due to irreversible inhibition.
- Synthetic Utility: The ethanethiol group’s nucleophilicity enables thioesterification, contrasting with hydroxyl or amino groups in analogs like 1-(1-allyl-1H-benzimidazol-2-yl)ethanol.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
